SAR-100842 - 1195941-38-8

SAR-100842

Catalog Number: EVT-281813
CAS Number: 1195941-38-8
Molecular Formula: C27H27NO5
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SAR-100842 is a potent orally available selective antagonist of the LPA1 receptor.
Source and Classification

SAR-100842 is classified as a small molecule antagonist targeting G protein-coupled receptors, specifically LPAR1. Its development is part of a broader effort to explore lysophosphatidic acid receptor antagonists for treating fibrotic diseases and other related conditions. The compound has undergone clinical evaluation to assess its efficacy and safety in patients with diffuse cutaneous systemic sclerosis.

Synthesis Analysis

The synthesis of SAR-100842 involves several key steps designed to ensure high yield and purity. The initial step typically includes the preparation of key intermediates, followed by specific chemical transformations that utilize organic solvents and catalysts under controlled temperature conditions.

Technical Details

The synthesis process has been described in patent literature (WO2009135590), which outlines the methods used to create this compound. The production often employs advanced techniques such as crystallization and chromatography for purification, ensuring that the final product meets the required specifications for clinical use.

Molecular Structure Analysis

SAR-100842 has a complex molecular structure characterized by its unique functional groups and stereochemistry.

Structure and Data

  • Molecular Formula: C27H27NO5
  • Molecular Weight: 445.5 g/mol
  • Canonical SMILES: CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC
  • InChI Key: SOJDTNUCCXWTMG-UHFFFAOYSA-N

This structure contains an indan-2-carboxylic acid core with various substituents that confer its biological activity.

Chemical Reactions Analysis

SAR-100842 participates in several chemical reactions primarily related to its role as a receptor antagonist. The compound's reactivity is influenced by its functional groups, which allow it to interact specifically with the LPAR1 receptor.

Reactions and Technical Details

The primary reaction mechanism involves competitive inhibition at the LPAR1 site, leading to decreased intracellular signaling associated with lysophosphatidic acid. This inhibition affects downstream cellular processes such as cell migration and proliferation, which are critical in fibrotic disease pathology.

Mechanism of Action

The mechanism of action of SAR-100842 centers on its antagonistic effect on LPAR1.

Process and Data

Upon administration, SAR-100842 binds to LPAR1, inhibiting its activation by lysophosphatidic acid. This blockade results in a reduction of G protein signaling pathways mediated by Gαi proteins, leading to decreased cellular responses associated with fibrosis. The compound has an IC50 value of approximately 52.5 nM, indicating its potency in inhibiting receptor activity.

Physical and Chemical Properties Analysis

SAR-100842 exhibits several notable physical and chemical properties that are relevant for its function and application.

Physical and Chemical Properties

  • Solubility: SAR-100842 is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound shows stability under physiological conditions, making it suitable for oral administration.
  • Melting Point: Specific melting point data may vary but is essential for characterizing the solid-state properties during formulation development.

These properties are crucial for understanding the pharmacokinetics and bioavailability of SAR-100842 when administered to patients.

Applications

SAR-100842 has been primarily investigated for its potential therapeutic applications in treating systemic sclerosis and related fibrotic diseases. Clinical trials have demonstrated its ability to reduce skin fibrosis markers and improve patient outcomes related to disease severity.

Scientific Uses

The compound's role as a lysophosphatidic acid receptor antagonist positions it as a candidate for further research into fibrotic conditions beyond systemic sclerosis, including idiopathic pulmonary fibrosis and other diseases where LPAR1 plays a significant role in pathogenesis. Ongoing studies aim to elucidate its full therapeutic potential and optimize treatment regimens for affected patients.

Molecular Mechanisms of Lysophosphatidic Acid (LPA) Signaling in Fibrotic Pathogenesis

Biochemical Properties of LPA and Its Isoforms

Lysophosphatidic acid (LPA) is a bioactive glycerophospholipid with the structural formula 1-acyl-2-hydroxy-sn-glycero-3-phosphate. It consists of a phosphate headgroup, a glycerol backbone, and a single fatty acid chain of variable length (12–22 carbons) and saturation. LPA exists as multiple isoforms distinguished by their acyl chains: LPA 16:0 (palmitic acid), LPA 18:1 (oleic acid), LPA 18:2 (linoleic acid), LPA 18:3 (linolenic acid), and LPA 20:4 (arachidonic acid) are the most biologically relevant [1] [8]. These isoforms exhibit distinct tissue distributions and signaling potencies. For example, LPA 20:4 is significantly elevated in systemic sclerosis (SSc) patient plasma and drives fibroblast activation more potently than saturated isoforms [1]. LPA is synthesized primarily via the autotaxin (ATX)-mediated pathway, where phospholipase A1/A2 hydrolyzes membrane phospholipids into lysophospholipids (e.g., lysophosphatidylcholine), which ATX then converts to LPA [8]. In plasma, LPA has a short half-life (0.5–3 minutes) due to rapid degradation by lipid phosphate phosphatases (LPPs) [8].

Table 1: Major LPA Isoforms and Pathological Relevance

IsoformAcyl Chain StructureBiofluid ConcentrationPathological Association
LPA 16:0Palmitic acid (C16:0)~0.1–0.5 µM in plasmaBaseline fibrotic signaling
LPA 18:1Oleic acid (C18:1)~0.2–0.8 µM in plasmaMyofibroblast differentiation
LPA 18:2Linoleic acid (C18:2)~0.3–1.0 µM in plasmaPro-inflammatory effects
LPA 20:4Arachidonic acid (C20:4)Elevated in SSc plasmaStrong association with SSc and IPF

Role of LPA1 Receptor in Profibrotic Signaling Cascades

LPA exerts its effects through six G protein-coupled receptors (LPA₁–LPA₆). LPA₁ (encoded by LPAR1) is the most widely expressed in fibrotic tissues and activates three key signaling axes via heterotrimeric G proteins:

  • Gαᵢ/o: Inhibits adenylyl cyclase, activating RAS-MAPK and PI3K-Akt pathways to promote fibroblast proliferation and survival [1] [8].
  • Gαq: Activates phospholipase C (PLC), increasing intracellular Ca²⁺ and protein kinase C (PKC) activity, which triggers α-smooth muscle actin (α-SMA) expression and myofibroblast differentiation [1].
  • Gα₁₂/₁₃: Stimulates RhoA/ROCK signaling, inducing actin cytoskeleton reorganization, cell migration, and collagen contraction [8].

In fibrotic diseases like systemic sclerosis (SSc) and idiopathic pulmonary fibrosis (IPF), LPA₁ is overexpressed in dermal and lung fibroblasts. Genetic deletion of Lpar1 in mice blunts fibrosis in bleomycin-induced lung and skin models, confirming its central role [1] [4]. LPA binding to LPA₁ also amplifies inflammation by recruiting macrophages and increasing secretion of IL-6, CTGF, and CCL2 [6] [7].

SAR100842 as a Selective LPA1 Antagonist: Structural and Pharmacodynamic Properties

SAR100842 ({2-(4-methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid}) is an orally active, selective LPA₁ antagonist developed by Sanofi. Its structure features a carboxy-indan core linked to a methoxybenzamide moiety and a methyl-substituted phenyl ether group [1] [8]. This design confers:

  • High Selectivity: >100-fold selectivity for LPA₁ over LPA₂₋₃ (IC₅₀ for human LPA₁ = 0.24 µM in GTPγS binding assays) [1] [6].
  • Insurmountable Antagonism: SAR100842 binds irreversibly to LPA₁, preventing receptor reactivation even after ligand washout—unlike surmountable antagonists (e.g., Ki16425) [6].
  • Equipotent Inhibition: Blocks all LPA isoforms (16:0–20:4) equally, critical given their pathological variability [1].

In human SSc dermal fibroblasts, SAR100842 (1 µM) fully inhibits LPA-induced Ca²⁺ flux and reduces α-SMA expression by >80%. It also suppresses collagen synthesis and secretion of IL-6 and TGF-β [1].

Table 2: Pharmacodynamic Properties of LPA₁ Antagonists

PropertySAR100842AM095Ki16425
LPA₁ IC₅₀ (GTPγS)0.24 µM0.98 µM0.55 µM
Selectivity (vs. LPA₃)>100-fold~200-fold9-fold
Antagonism TypeInsurmountableSurmountableSurmountable
Isoform SpecificityPan-inhibitoryVariableVariable

Downstream Effectors of LPA1-Mediated Fibrosis (e.g., Wnt/β-Catenin, TGF-β Crosstalk)

LPA₁ activation initiates fibrotic amplification loops through crosstalk with TGF-β and Wnt pathways:

  • TGF-β/Smad Synergy: LPA₁ stimulates TGF-β release from fibroblasts and macrophages. TGF-β then activates Smad2/3, which upregulates LPA₁ expression—creating a feed-forward loop [1] [7]. SAR100842 disrupts this by reducing TGF-β secretion by 60% in SSc fibroblasts [1].
  • Wnt/β-Catenin Activation: LPA stabilizes β-catenin by inhibiting GSK-3β via Akt phosphorylation. β-catenin translocates to the nucleus and enhances transcription of fibrotic genes (e.g., collagen, fibronectin) and Wnt ligands (e.g., Wnt1, Wnt10b) [1] [5]. In Tsk1 mice, SAR100842 reduces dermal Wnt1 and β-catenin by >50% [1].
  • MAPK Integration: Both LPA and TGF-β activate ERK and JNK kinases. These phosphorylate Smad linker regions, amplifying TGF-β’s profibrotic effects. SAR100842 blocks ERK phosphorylation in LPA-stimulated fibroblasts [3] [5].

Table 3: Key Pathways Modulated by SAR100842 in Fibrosis

PathwayLPA₁-Dependent MechanismEffect of SAR100842
TGF-β/Smad↑ TGF-β secretion; ↑ Smad2/3 phosphorylation↓ TGF-β release; ↓ p-Smad2/3 (70%)
Wnt/β-Catenin↑ β-catenin stabilization; ↑ Wnt1 expression↓ Nuclear β-catenin; ↓ Wnt1 (50–60%)
MAPK (ERK/JNK)↑ ERK/JNK phosphorylation; ↑ Smad linker activation↓ p-ERK; ↓ collagen gene expression

Properties

CAS Number

1195941-38-8

Product Name

SAR-100842

IUPAC Name

2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31)

InChI Key

SOJDTNUCCXWTMG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC

Solubility

Soluble in DMSO

Synonyms

SAR-100842; SAR 100842; SAR100842;

Canonical SMILES

CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.